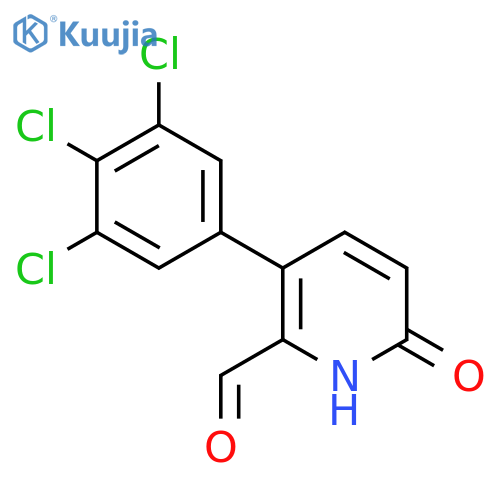

Cas no 1361655-29-9 (6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde)

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde

-

- インチ: 1S/C12H6Cl3NO2/c13-8-3-6(4-9(14)12(8)15)7-1-2-11(18)16-10(7)5-17/h1-5H,(H,16,18)

- InChIKey: AYEUAXYXCUJJRN-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(NC=1C=O)=O)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 421

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 46.2

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024002143-500mg |

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde |

1361655-29-9 | 97% | 500mg |

1,078.00 USD | 2021-05-31 | |

| Alichem | A024002143-1g |

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde |

1361655-29-9 | 97% | 1g |

1,764.00 USD | 2021-05-31 | |

| Alichem | A024002143-250mg |

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde |

1361655-29-9 | 97% | 250mg |

680.00 USD | 2021-05-31 |

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde 関連文献

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehydeに関する追加情報

Introduction to 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde (CAS No. 1361655-29-9)

6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1361655-29-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic organic transformations. The compound's molecular structure incorporates a picoline core substituted with a hydroxyl group and a 3,4,5-trichlorophenyl moiety, which endows it with distinct chemical properties and reactivity patterns.

The synthesis of 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde involves multi-step organic reactions that highlight the compound's synthetic utility. The presence of the aldehyde functional group (CHO) makes it a valuable intermediate in the preparation of more complex molecules, particularly in the development of bioactive compounds. The trichlorophenyl group enhances electrophilicity and lipophilicity, contributing to its interaction with biological targets. This combination of structural features has positioned the compound as a subject of interest in academic and industrial research.

In recent years, there has been growing interest in exploring the pharmacological potential of 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde. Preliminary studies have suggested that this compound may exhibit properties relevant to various therapeutic areas. For instance, its aldehyde functionality can participate in condensation reactions to form Schiff bases, which are known for their diverse biological activities. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and even anticancer properties. The trichlorophenyl moiety further contributes to the compound's pharmacological profile by influencing its solubility and membrane permeability.

One of the most compelling aspects of 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde is its role as a building block in drug discovery. Researchers have leveraged its structural versatility to design novel molecules with enhanced efficacy and reduced toxicity. The hydroxyl group provides opportunities for further functionalization through etherification or esterification reactions, allowing chemists to tailor the compound's properties for specific applications. Additionally, the picoline core is a well-known scaffold in medicinal chemistry due to its ability to form stable complexes with biological targets.

The chemical reactivity of 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde has also been explored in the context of catalytic processes. The aldehyde group can undergo reduction to form primary alcohols or oxidation to yield carboxylic acids, depending on the reaction conditions. This flexibility makes it a valuable intermediate in synthetic pathways where functional group interconversion is required. Furthermore, the presence of electron-withdrawing groups such as chlorine atoms facilitates various electrophilic aromatic substitution reactions, expanding its synthetic utility.

From an industrial perspective, 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde represents a promising candidate for further development into marketable products. Its unique structural features and reported biological activities make it an attractive starting point for drug discovery programs. As research continues to uncover new applications for this compound, it is likely that its importance in pharmaceutical chemistry will only grow. Collaborative efforts between academia and industry are essential to fully realize its potential and translate laboratory findings into tangible therapeutic solutions.

The future directions for studying 6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde include exploring its interactions with biological targets at a molecular level. Advanced spectroscopic techniques and computational methods can provide insights into how this compound binds to enzymes or receptors and modulates their activity. Such knowledge is crucial for designing derivatives with improved pharmacokinetic profiles and target specificity. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic routes for producing this compound on an industrial scale.

In conclusion,6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde (CAS No. 1361655-29-9) is a multifaceted compound with significant potential in pharmaceutical research and organic synthesis. Its unique structural features make it a valuable intermediate for drug discovery efforts aimed at developing novel therapeutic agents. As scientific understanding evolves,this compound will continue to be a subject of interest,driving innovation across multiple disciplines within the chemical sciences.

1361655-29-9 (6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde) 関連製品

- 830347-16-5(Phlogacantholide B)

- 1445847-84-6(1-(3-Hydroxyphenethyl)urea)

- 2877689-16-0(2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide)

- 1337598-06-7(tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate)

- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)

- 2034325-92-1(N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide)

- 2168411-96-7(1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid)

- 2228393-97-1(5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid)

- 404951-53-7(Dacinostat)

- 1795439-25-6(2-(Aminomethyl)-2-(4-fluorophenyl)methylcyclopentan-1-ol Hydrochloride)